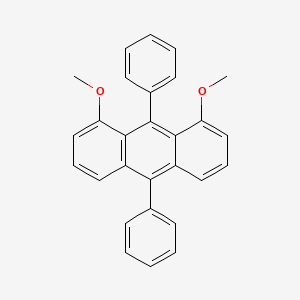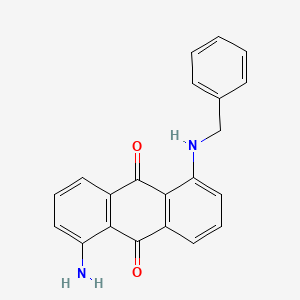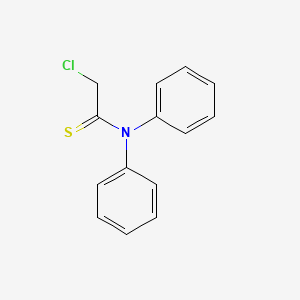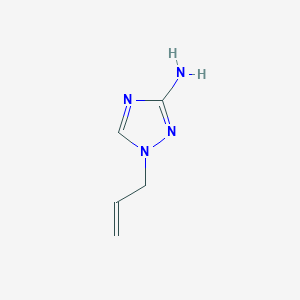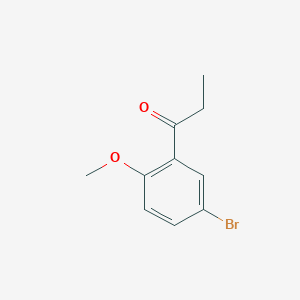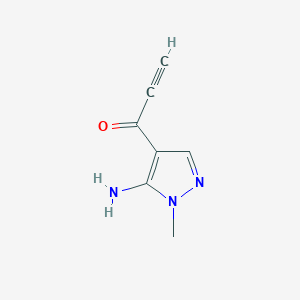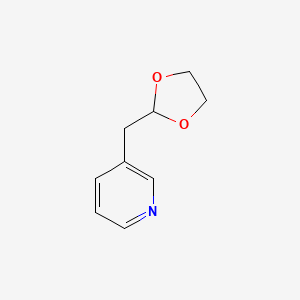
3-((1,3-Dioxolan-2-yl)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1,3-Dioxolan-2-yl)methyl)pyridine: is an organic compound that features a pyridine ring substituted with a 1,3-dioxolane moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the stability and reactivity of the dioxolane ring. It has applications in various fields, including organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine can be synthesized through the reaction of pyridine derivatives with 1,3-dioxolane. A common method involves the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring from a carbonyl compound and a diol . The reaction typically proceeds under mild conditions, making it suitable for various substrates.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Applications De Recherche Scientifique
Chemistry: 3-((1,3-Dioxolan-2-yl)methyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. Its stability and reactivity make it a valuable tool in medicinal chemistry for the development of new drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Mécanisme D'action
The mechanism by which 3-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects involves its interaction with molecular targets through its pyridine ring and dioxolane moiety. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, while the dioxolane ring can stabilize reactive intermediates through its electron-donating properties . These interactions can modulate the activity of enzymes and receptors, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
- 2-(1,3-Dioxolan-2-yl)pyridine
- 3-(2-Methyl-1,3-dioxolan-2-yl)pyridine
- 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
Comparison: Compared to these similar compounds, 3-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the dioxolane ring at the 3-position of the pyridine ring provides distinct electronic and steric properties that can be exploited in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H11NO2 |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-3,7,9H,4-6H2 |
Clé InChI |
PAEGEMWCNDAFQJ-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)CC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


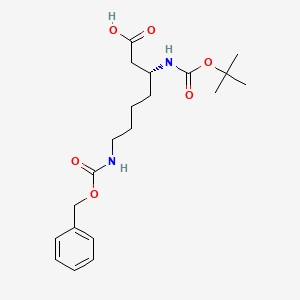
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
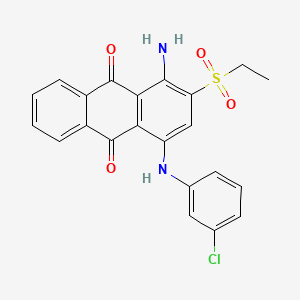
![methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)


![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)
